cis-Methylisoeugenol
Description
Significance of Phenylpropanoids in Biological Systems
Phenylpropanoids are a large and diverse class of organic compounds that are synthesized by plants from the amino acid phenylalanine. usda.gov These specialized metabolites are crucial for plant growth, development, and interaction with the environment. frontiersin.orgosti.govnih.gov They serve as fundamental building blocks for various essential polymers like lignin, which provides structural support to plants. frontiersin.orgosti.gov
Furthermore, phenylpropanoids play a significant role in a plant's defense mechanisms, acting as phytoalexins against pathogens and herbivores. frontiersin.orgtandfonline.com They also contribute to pigmentation in flowers and fruits, attracting pollinators and seed dispersers. frontiersin.orgosti.gov Beyond their roles in plants, many phenylpropanoids are economically important and exhibit a range of beneficial biological activities in humans, including antioxidant, anti-inflammatory, and antimicrobial properties. frontiersin.orgosti.govnih.gov
Isomeric Considerations in Research on cis-Methylisoeugenol
Methylisoeugenol (B143332) exists as two geometric isomers: cis (Z) and trans (E). wikipedia.org This isomerism arises from the arrangement of substituents around the carbon-carbon double bond in the propenyl side chain. The cis and trans isomers of methylisoeugenol have distinct spatial arrangements, which can influence their physical, chemical, and biological properties.
Commercially available methylisoeugenol is typically a mixture of both cis and trans isomers. chemicalbook.comchemicalbook.com While the odors of the two isomers are very similar, the trans isomer is thermodynamically more stable. scentree.cochemicalbook.com It is crucial for researchers to consider the specific isomeric composition of their samples, as the biological effects and chemical reactivity may differ between the cis and trans forms. industrialchemicals.gov.au For instance, while hazard data for isoeugenol (B1672232) (a related compound) is often considered relevant for both its isomers, subtle differences may exist. industrialchemicals.gov.au
Historical Context of this compound Investigation
Historically, methylisoeugenol was identified as a component of various essential oils. chemicalbook.comchemicalbook.com Early research focused on its isolation from natural sources and its characterization. For example, it was originally isolated from the oil of the roots of Asarum arifolium. chemicalbook.comchemicalbook.com Over time, with advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), the presence and relative abundance of this compound have been identified in a variety of plant species. chemfaces.comscispace.com
Initial investigations into methylisoeugenol were often in the context of its use as a flavoring and fragrance agent due to its characteristic mild, clove-like aroma. chemicalbook.comontosight.ai Subsequent research has expanded to explore its potential biological activities. ontosight.aichemfaces.com The synthesis of methylisoeugenol, typically through the methylation of isoeugenol, has also been a subject of study to produce it for various applications. chemicalbook.comscentree.co
Interactive Data Tables
Table 1: Chemical Properties of Methylisoeugenol Isomers
| Property | This compound | trans-Methylisoeugenol |
| Molecular Formula | C11H14O2 ontosight.ai | C11H14O2 wikipedia.org |
| Molecular Weight | 178.23 g/mol ontosight.ai | 178.231 g/mol wikipedia.org |
| Appearance | Colorless to pale yellow liquid thegoodscentscompany.com | Crystalline solid |
| Boiling Point | 270.50 °C (estimated) thegoodscentscompany.com | 262-264 °C chemicalbook.com |
| Melting Point | 70.00 °C (estimated) thegoodscentscompany.com | 98-100 °C chemicalbook.com |
| Synonyms | (Z)-Methylisoeugenol, cis-4-Propenylveratrole ontosight.aithegoodscentscompany.com | (E)-Methylisoeugenol, trans-4-Propenylveratrole chemfaces.com |
Table 2: Natural Occurrence of this compound
| Plant Source | Plant Part | Percentage (if available) |
| Acorus tatarinowii | Rhizomes | ~3% - 4.48% chemfaces.comesmed.org |
| Acorus calamus | Rhizomes | 4.26% scispace.com |
| Calamus | Leaf Oil | 36.40% thegoodscentscompany.com |
| Calamus | Rhizome Oil | 17.70% thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Record name | methyl isoeugenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026531 | |
| Record name | 4-Allyl-1,2-dimethoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
270.50 °C. @ 760.00 mm Hg | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6380-24-1, 93-16-3, 6379-72-2 | |
| Record name | cis-Methylisoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomethyleugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylisoeugenol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Allyl-1,2-dimethoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-prop-1-enylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYLISOEUGENOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16 - 17 °C | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Chemodiversity of Cis Methylisoeugenol in Biological Sources
Distribution in Plant Species
Presence in Acori Tatarinowii Rhizoma (ATR)
Acori Tatarinowii Rhizoma (ATR), commonly known as Shi Chang Pu, is a traditional Chinese medicine recognized for its rich content of essential oils. nih.gov The volatile oil of ATR is complex, containing phenylpropanoids, terpenoids, and other aromatic compounds. nih.govd-nb.info Among these, cis-Methylisoeugenol has been identified as a key volatile component. frontiersin.orggoldenneedleonline.com
Studies analyzing the essential oil of ATR from different regions in China have shown significant variability in chemical composition. d-nb.info Despite this, this compound is consistently listed as one of the main constituents alongside compounds like β-asarone and α-asarone. frontiersin.orggoldenneedleonline.comtandfonline.com Research has identified this compound as one of the 11 components responsible for the radical scavenging activity of ATR volatile oil. mdpi.com Furthermore, pharmacokinetic studies have noted that this compound is one of the active components absorbed after oral administration of ATR. nih.gov
| Component | Presence in ATR Essential Oil |
| This compound | Identified |
| β-Asarone | Identified (Major Component) tandfonline.com |
| α-Asarone | Identified (Major Component) tandfonline.com |
| Methyleugenol | Identified |
| γ-Asarone | Identified |
| Asarylaldehyde | Identified |
Identification in Ocimum Species Chemotypes
The genus Ocimum, commonly known as basil, is characterized by a high degree of chemical diversity, leading to the classification of various chemotypes based on the dominant compounds in their essential oils. scielo.brlongdom.orgacs.org These chemotypes can include methyl chavicol, linalool, methyl eugenol (B1671780), and methyl cinnamate, among others. scielo.brnih.gov
While many studies on Ocimum focus on major constituents like linalool, methyl chavicol, and eugenol, the presence of other related phenylpropanoids is also noted. scielo.brplantsjournal.com Research on different basil varieties has identified methyl eugenol as a significant component, and the chemical profiles can vary greatly depending on the cultivar and geographical origin. plantsjournal.com For instance, in some varieties, methyl eugenol content can be substantial, while it is absent in others. scielo.br The presence of this compound is less commonly reported as a major component but is part of the complex mixture of phenylpropanoids that characterize certain Ocimum chemotypes.
| Ocimum Chemotype Examples | Major Components |
| Methyl cinnamate/linalool | Methyl cinnamate, Linalool scielo.br |
| Linalool | Linalool, Methylchavicol, Eugenol acs.org |
| Bisabolene/Eugenol | Bisabolene, Eugenol, Estragole longdom.org |
| Methyl eugenol-rich | Methyl eugenol scielo.br |
Detection in Pimenta pseudocaryophyllus
Pimenta pseudocaryophyllus, a species from the Myrtaceae family, is known for its essential oil rich in phenylpropanoids. phcogres.com Studies have identified different chemotypes of this plant. One significant chemotype is characterized by a high concentration of (E)-methyl isoeugenol (B1672232), which can constitute up to 93.6% of the essential oil. tandfonline.comchemfaces.comchemsrc.com In this chemotype, methyl eugenol is also present in smaller amounts. tandfonline.com
| Pimenta pseudocaryophyllus Chemotype | Major Constituent(s) | Percentage (%) |
| (E)-methyl isoeugenol type | (E)-methyl isoeugenol | 78.0 - 93.6 tandfonline.com |
| Methyl eugenol | 3.1 - 18.1 tandfonline.com | |
| Eugenol type | Eugenol | 88.6 farmaceut.org |
| Citral (B94496) type | Neral (B7780846), Geranial | 21.4 - 47.2 tandfonline.com |
Isolation from Ribes fasciculatum
Ribes fasciculatum, a plant species in the Grossulariaceae family, has been a subject of phytochemical investigation. Research has led to the successful isolation of this compound from a methanol (B129727) extract of R. fasciculatum. chemsrc.comchembk.commedchemexpress.com This finding is significant as it confirms the natural occurrence of this specific isomer in this plant.
Phytochemical studies of the Ribes genus have revealed the presence of various classes of compounds, including flavonoids, phenolic acids, and essential oils. researchgate.net While compounds like afzelin (B1665622) have been identified as major components in R. fasciculatum, the isolation of this compound adds to the known chemical diversity of this species. mdpi.com
Quantification in Myrtus communis L. Essential Oils
Myrtus communis L., or myrtle, is an aromatic plant whose essential oil composition varies significantly based on geographical location and genotype. mdpi.comtandfonline.comaphrc.orgscilit.com The major components typically include α-pinene, 1,8-cineole, limonene, and linalool. tandfonline.comscilit.commdpi.com
Some studies have identified different chemotypes of myrtle. One such chemotype is characterized by the presence of caryophyllene (B1175711) oxide, germacrene D, α-humulene, and methyl eugenol. mdpi.com Although this compound is not always a major component, its presence has been noted in analyses of myrtle essential oils. The variability of the chemical profile underscores the importance of considering the specific chemotype when assessing the composition of M. communis essential oil.
| Myrtus communis Major Components (Range %) |
| α-Pinene: 2.35–53.09% mdpi.com |
| Linalyl acetate (B1210297): 0–45.3% mdpi.com |
| 1,8-Cineole: 0–18.0% mdpi.com |
| Limonene: 0–17.4% mdpi.com |
Variability in Cymbopogon Species
The Cymbopogon genus, which includes lemongrass and citronella, is well-known for its aromatic grasses rich in essential oils. adtu.ingeneticsmr.com The chemical composition of these oils shows significant interspecific and intraspecific variation, leading to various chemotypes. geneticsmr.comnih.gov Common major components include citral (a mix of neral and geranial), citronellal, geraniol, and methyl eugenol. geneticsmr.comscielo.br
In certain Cymbopogon species, methyl isoeugenol has been identified as a constituent. For example, a study on Cymbopogon khasianus reported the presence of cis-Methyl isoeugenol at a concentration of 1.13%. adtu.in Another study on Cymbopogon nardus found methyl isoeugenol to be a major component at 5.87%. uns.ac.id This variability highlights the chemical diversity within the genus, where this compound can be found in specific species and chemotypes.
| Cymbopogon Species | Major Component(s) | Percentage (%) of cis-Methyl isoeugenol (if reported) |
| C. khasianus | Methyl isoeugenol, α-Pinene | 1.13 adtu.in |
| C. nardus | Citronella, Cadinene, Methyl isoeugenol | Not specified for cis-isomer uns.ac.id |
| C. flexuosus | Neral, Citral, Geraniol | Not reported |
| C. citratus | Neral, Geranial | Not reported |
Occurrence in Anethum graveolens
While dill (Anethum graveolens) is known for its essential oil rich in compounds like carvone (B1668592) and limonene, some studies have also reported the presence of this compound. zenodo.orgresearchgate.net However, the chemical composition of A. graveolens essential oil can vary significantly depending on the plant part, geographical origin, and cultivation conditions. researchgate.netnih.gov
Presence in other Aromatic and Medicinal Plants
This compound has been identified in a range of other aromatic and medicinal plants. For instance, it is a constituent of the essential oil of Acorus calamus (sweet flag), where it co-occurs with other phenylpropanoids like β-asarone and methyleugenol. plantsjournal.comresearchgate.netchemicalbook.comesmed.org It has also been reported in Artemisia dracunculus (tarragon), where it is found alongside major components like methyl eugenol and elimicin. mdpi.comresearchgate.netresearchgate.net
Furthermore, research has shown its presence in the essential oils of:
Ormenis mixta (Moroccan chamomile), where it is a notable component along with D-germacrene and 1,8-cineole. nih.gov
Paulownia tomentosa (empress tree) flowers. aensiweb.com
Cymbopogon khasianus , a species of lemongrass. adtu.in
Certain chemotypes of Cinnamomum camphora (camphor tree). researchgate.net
Some varieties of Rosa hybrida (rose). mdpi.com
The following table summarizes the occurrence of this compound in various plants as reported in scientific literature.
| Plant Species | Family | Common Name | Percentage of this compound in Essential Oil |
| Artemisia dracunculus | Asteraceae | Tarragon | 2.87% mdpi.comresearchgate.net |
| Ormenis mixta | Asteraceae | Moroccan Chamomile | 9.04% nih.gov |
| Acorus tatarinowii | Acoraceae | Shichangpu | ~3% esmed.org |
| Cymbopogon khasianus | Poaceae | Lemongrass | 1.13% adtu.in |
Biosynthetic Pathways and Precursors
The formation of this compound in plants is a multi-step process that begins with the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. genome.jpnih.gov
Phenylpropanoid Pathway Intermediates
The biosynthesis of this compound starts with the amino acid phenylalanine. genome.jpresearchgate.net Through a series of enzymatic reactions, phenylalanine is converted into various intermediates, including cinnamic acid, coumaric acid, and eventually coniferyl alcohol. Coniferyl alcohol is a key precursor which is then acetylated to form coniferyl acetate. researchgate.netmdpi.com This acetate derivative serves as the immediate substrate for the formation of isoeugenol. nih.govresearchgate.net
Enzymatic Transformations and Methylation Processes
The conversion of coniferyl acetate to isoeugenol is catalyzed by an NADPH-dependent reductase enzyme known as isoeugenol synthase (IGS). researchgate.netnih.gov In some plants, a single enzyme, eugenol/isoeugenol synthase (E(I)GS), can produce both eugenol and isoeugenol from coniferyl acetate. nih.gov
Once isoeugenol is formed, the final step in the biosynthesis of this compound is a methylation reaction. scentree.co This process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of isoeugenol. nih.govuni-greifswald.de This reaction is catalyzed by a specific O-methyltransferase (OMT) enzyme. nih.govuni-greifswald.de Studies in carrot leaves have identified an enzyme, DcE(I)OMT1, that methylates both eugenol and isoeugenol to produce methyleugenol and methylisoeugenol (B143332), respectively. nih.gov
Genetic Regulation of Biosynthesis
The biosynthesis of this compound is under tight genetic control. The expression of the genes encoding the key enzymes in the pathway, such as isoeugenol synthase and O-methyltransferases, is often regulated by developmental and environmental cues. mdpi.comnih.gov For example, the transcript levels of these genes can vary between different plant tissues and developmental stages, leading to changes in the accumulation of this compound. mdpi.comnih.gov The expression of these genes can also be influenced by transcription factors, which are proteins that bind to specific regions of the DNA to control gene activity. nih.gov In some cases, the transcriptional levels of eugenol synthase (EGS) have been shown to be positively correlated with the content of phenylpropanoid compounds like methyl eugenol and methyl isoeugenol. nih.gov
Chemodiversity and Environmental Influences on this compound Content
The amount of this compound in a plant is not static and can be influenced by a variety of factors, leading to significant chemodiversity. researchgate.netdergipark.org.tr These factors can be both internal (genetic) and external (environmental). frontiersin.org
Genetic factors, such as the specific species, subspecies, or even chemotype of a plant, play a crucial role in determining the potential for this compound production. researchgate.netresearchgate.net Environmental conditions also have a profound impact on the chemical profile of a plant's essential oil. dergipark.org.tr Factors that can influence the content of this compound and other volatile compounds include:
Geographic location and altitude: Plants of the same species grown in different regions can exhibit different chemical compositions. dergipark.org.tr
Light: The intensity and duration of light exposure can influence the biosynthesis of phenylpropanoids. mdpi.com
Plant developmental stage: The concentration of this compound can change as the plant matures. mdpi.comnih.gov
For example, a study on Acorus tatarinowii rhizome essential oil from different regions in China showed significant variations in the content of its chemical components, including cis-methyl isoeugenol, which were attributed to regional differences. nih.gov Similarly, research on Cinnamomum camphora has identified distinct chemotypes with high levels of methyl isoeugenol, highlighting the role of genetic and environmental interactions in shaping the chemical profile of the plant. researchgate.net
Geographical Variation in Essential Oil Composition
The geographical location of a plant is a primary determinant of the chemical composition of its essential oil, including the content of this compound. Studies have demonstrated that the same plant species grown in different regions can exhibit significant variations in their volatile profiles.
A study on the essential oil of Acorus tatarinowii Schott (ATEO) from different regions in China revealed that this compound was one of the eight volatile components that significantly changed due to regional differences. nih.gov The research highlighted that the geographical environment leads to a diversity of secondary metabolites. nih.gov For instance, the relative content of β-asarone, another major component, showed significant differences between various provinces, indicating a strong geographical influence on the plant's phytochemistry. nih.gov
Similarly, research on Laurus nobilis L. (laurel) from ten different sites in Tunisia showed variations in the essential oil composition, although geographical variability was not as pronounced as seasonal changes. benthamopen.comscispace.com In a study comparing indigenous (Cymbopogon khasianus) and exotic (Cymbopogon flexuosus) lemongrass species in Manipur, India, this compound was identified as a constituent in C. flexuosus oil, highlighting how different species adapted to a region can have distinct chemical profiles. adtu.in
The following table summarizes findings on the geographical variation of this compound and related compounds in different plant species.
Table 1: Geographical Variation of Key Phenylpropanoids in Essential Oils
| Plant Species | Compound | Geographical Location | Relative Content (%) | Reference |
|---|---|---|---|---|
| Acorus tatarinowii | This compound | China (various regions) | Varied Significantly | nih.gov |
| Cymbopogon flexuosus | This compound | Manipur, India | 1.13 | adtu.in |
| Melaleuca bracteata | Methyl eugenol | India | 87.2-89.5 | researchgate.net |
| Daucus carota L. subsp. carota | Elemicin | Tunisia | 1.4-35 | mdpi.com |
Environmental Factors Affecting Production
A plant's immediate environment plays a crucial role in the biosynthesis and accumulation of secondary metabolites like this compound. frontiersin.org Factors such as climate, soil composition, altitude, and seasonal changes can significantly alter the chemical makeup of essential oils. frontiersin.orgdergipark.org.tr
Altitude is another environmental factor that can influence essential oil composition. A study on Laurus nobilis grown at different altitudes would be needed to definitively determine its effect on this compound content. However, studies on other plants have shown that altitude can cause significant variations in the levels of different volatile compounds. dergipark.org.tr
The interplay of these environmental factors creates a complex system that dictates the chemodiversity of plants. The production of this compound is therefore not a static property of a plant species but is dynamically influenced by its ecological niche. nih.gov
Table 2: Influence of Environmental Factors on Essential Oil Composition
| Plant Species | Factor | Observed Effect | Reference |
|---|---|---|---|
| Laurus nobilis | Season | Yield and composition of essential oil varied. | benthamopen.comscispace.com |
| Melaleuca bracteata | Season | Variations in the composition of the essential oil. | researchgate.net |
Advanced Analytical Methodologies for Cis Methylisoeugenol
Methodologies for Detection and Quantification in Complex Biological Matrices
The analysis of cis-Methylisoeugenol in biological samples such as plasma, urine, and tissues presents significant challenges due to the complexity of the matrix. chromatographyonline.comscielo.br Proteins, lipids, and other endogenous components can interfere with the analysis, necessitating highly selective and sensitive analytical methods. scielo.brchromatographytoday.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Its high chromatographic resolution and sensitive mass spectrometric detection make it well-suited for identifying and quantifying this compound in complex mixtures. nih.govmdpi.com
In several studies, GC-MS has been employed to profile the chemical components of essential oils where this compound is a constituent. For instance, a method was established for the fingerprint analysis of volatile oil in the rhizome of Acorus tatarinowii, identifying this compound as one of the main characteristic components. nih.gov The GC-MS analysis of volatile oils from Acorus tatarinowii and Atractylodes lancea also identified this compound. nih.gov Furthermore, GC-MS combined with chemometric methods has been used to identify key bioactive components, including this compound, in the volatile oils of Acori Tatarinowii Rhizoma. mdpi.com
The typical GC-MS setup for analyzing this compound involves a capillary column, such as an HP-5 MS, and an electron impact (EI) ionization source. nih.govnih.gov The instrument is often operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. gerstel.com For example, one method utilized an injector temperature of 250°C, an interface temperature of 230°C, and a column flow of 1.3 mL/min. nih.gov Another study detailed a programmed temperature ramp to achieve separation. nih.gov
A study on the determination of eugenol (B1671780) and related compounds in fish tissue and water samples reported detection ranges for methyl isoeugenol (B1672232), highlighting the applicability of GC-MS for quantitative purposes in biological matrices. researchgate.net
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | HP-5 MS quartz capillary column (30 m × 0.25 mm × 0.25 μm) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Split (10:1) | nih.gov |
| Injector Temperature | 230°C - 250°C | nih.govnih.gov |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Electron Energy | 70 eV | nih.gov |
| Ion Source Temperature | 230°C | nih.gov |
This table is interactive. Users can sort and filter the data.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as indispensable tools for the analysis of a wide range of compounds in biological matrices, including those that are not amenable to GC-MS. iarc.frnih.gov While less common for the direct analysis of the volatile this compound, LC-MS techniques are crucial for analyzing its metabolites or when derivatization is employed.
LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying low levels of analytes in complex samples like plasma and urine. nih.gov The technique combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. nih.gov For instance, an LC-MS/MS method was developed and validated for the quantification of queuine (B138834) and queuosine (B110006) in human plasma, demonstrating the method's accuracy and reliability for analyzing micronutrients in biological fluids. nih.gov While not directly on this compound, this showcases the potential of LC-MS/MS for similar compounds in complex matrices.
The development of an LC-MS/MS method typically involves optimizing chromatographic conditions (column, mobile phase, and gradient) and mass spectrometric parameters (ion source settings and transition monitoring). nih.gov Ion pairing agents are sometimes used to improve the chromatography of certain analytes. nih.gov
High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for the analysis of this compound, particularly when coupled with a suitable detector like a UV or fluorescence detector. researchgate.net HPLC is often preferred for non-volatile or thermally labile compounds, but it can also be adapted for the analysis of compounds like this compound. researchgate.net
One of the main advantages of HPLC is its ability to separate isomers. For example, an HPLC method was developed to separate cis- and trans-isomers of palmitoleic acid, demonstrating much shorter run times compared to GC methods. researchgate.net This capability is directly relevant to the analysis of cis- and trans-methylisoeugenol.
The choice of the stationary phase (column) and mobile phase is critical for achieving good separation in HPLC. researchgate.net For compounds like this compound, a reverse-phase column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net
Effective sample preparation is a critical prerequisite for the successful analysis of this compound in biological matrices. phenomenex.com The primary goals are to remove interfering substances, concentrate the analyte, and make the sample compatible with the analytical instrument. phenomenex.comnumberanalytics.com
Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex samples. numberanalytics.com It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. numberanalytics.com The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix.
For the analysis of isoeugenol in urine, a method based on solid-phase extraction followed by GC-MS has been reported. iarc.fr Another SPE-based LC method was developed to quantify isoeugenol residue in fish fillet tissue. iarc.fr Silver ion solid-phase extraction (Ag-Ion SPE) is a specific type of SPE that can be used to fractionate cis and trans isomers of unsaturated compounds, which could be applicable to separating cis- and trans-methylisoeugenol.
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous solution and an organic solvent. syrris.comresearchgate.net It is a versatile method for separating compounds from interfering matrix components. researchgate.net
LLE has been used for the extraction of various organic compounds from biological samples. nih.govnih.gov The choice of the extraction solvent is critical for achieving high recovery of the analyte. researchgate.net For the analysis of isoeugenol in fish, hexane (B92381) and acetonitrile have been used as extraction solvents. iarc.fr
Sample Preparation Techniques for Biological Matrices
Microextraction Techniques
Microextraction techniques have emerged as powerful tools for the isolation and preconcentration of trace analytes from complex matrices, offering advantages such as reduced solvent consumption, lower cost, and simplified procedures. mdpi.comcore.ac.uk These methods are broadly categorized into solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). core.ac.ukmdpi.com
Solid-Phase Microextraction (SPME):
SPME is a solvent-free technique that utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract analytes. mdpi.comnih.gov The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample. mdpi.com For the analysis of this compound and other volatile compounds, headspace SPME (HS-SPME) is particularly suitable as it minimizes matrix effects. nih.govsemanticscholar.org The choice of fiber coating is critical for selective extraction. A common fiber used for a broad range of volatile and semi-volatile compounds is composed of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). nih.gov
In a typical HS-SPME procedure, the sample is placed in a sealed vial and heated to promote the partitioning of volatile analytes into the headspace. nih.gov The SPME fiber is then exposed to the headspace for a defined period to allow for the adsorption of the analytes. nih.gov Following extraction, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.gov This technique has been successfully applied to the analysis of volatile constituents in various plant materials. nih.govjomped.org
Liquid-Phase Microextraction (LPME):
LPME encompasses a group of techniques where a small volume of a water-immiscible solvent is used to extract analytes from an aqueous sample. mdpi.commdpi.com Variations of LPME include single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.comcore.ac.uk
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique employs a porous polypropylene (B1209903) hollow fiber to contain the acceptor phase (extraction solvent), which is then immersed in the sample solution (donor phase). mdpi.com It is effective for sample clean-up and can achieve high preconcentration factors. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the sample. core.ac.uk This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of analytes. core.ac.uk A recent development in this area is the use of deep eutectic solvents (DESs) as green and efficient extraction solvents. nih.gov An ultrasonic-assisted liquid-liquid microextraction method using a DES has been developed for the determination of eugenol, isoeugenol, and methyl isoeugenol in aquatic products. nih.gov
The selection of the appropriate microextraction technique depends on the analyte's properties, the sample matrix, and the analytical instrumentation available.
Pharmacokinetic Studies and Biological System Analysis
Absorption and Distribution in Biological Systems
Pharmacokinetic studies indicate that this compound is absorbed following oral administration. frontiersin.orgnih.gov In rats, after oral administration of the essential oil of Acorus tatarinowii Schott rhizomes, which contains this compound, the compound was detected in the plasma. researchgate.netnih.gov
One study reported that after oral administration of 0.9 g/kg of A. tatarinowii rhizomes to rats, the maximum plasma concentration (Cmax) of this compound was 452.7 ± 59.1 ng/mL. researchgate.netnih.gov The time to reach this maximum concentration (Tmax) was 1.75 ± 0.38 hours. researchgate.netnih.gov Another study investigating the pharmacokinetic parameters of active components from A. tatarinowii in rats after oral administration (2.16 g/kg) found that this compound was absorbed slowly, with a Tmax of 3.51 hours. frontiersin.orgresearchgate.net The differences in these values could be attributed to variations in the dosage and formulation administered.
In general, propenylbenzene derivatives, such as isoeugenol and its methyl ether, are rapidly absorbed from the gastrointestinal tract. inchem.org Following intravenous administration in rats, isoeugenol was found to be extensively distributed to extravascular tissues. industrialchemicals.gov.au
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Acorus tatarinowii Rhizomes
| Dosage (g/kg) | Cmax (ng/mL) | Tmax (h) | Reference |
| 0.9 | 452.7 ± 59.1 | 1.75 ± 0.38 | researchgate.netnih.gov |
| 2.16 | Not Reported | 3.51 | frontiersin.orgresearchgate.net |
Metabolic Fate and Biotransformation Pathways
The metabolism of methylisoeugenol (B143332), which exists as a mixture of cis and trans isomers, has been investigated in vitro using liver microsomes from various species, including rats, cattle, and humans. researchgate.netnih.gov These studies reveal that the compound undergoes extensive Phase I metabolism. researchgate.netnih.gov
The primary metabolic pathways for methylisoeugenol involve oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.govresearchgate.net Key biotransformation reactions include:
Hydroxylation of the propenyl side chain: This leads to the formation of 3'-hydroxymethylisoeugenol. nih.gov
O-demethylation: This results in the formation of isoeugenol and isochavibetol. nih.gov
Ring hydroxylation: This produces metabolites such as 6-hydroxymethylisoeugenol. nih.gov
Formation of an α,β-unsaturated aldehyde: 3'-oxomethylisoeugenol is formed as a secondary metabolite. nih.gov
Epoxidation and subsequent hydrolysis: This pathway leads to the formation of 1',2'-dihydroxy-dihydromethylisoeugenol. nih.gov
Studies using Aroclor 1254-induced rat liver microsomes showed the broadest range of metabolites, with 3'-hydroxymethylisoeugenol, isoeugenol, isochavibetol, and 6-hydroxymethylisoeugenol being the main products. nih.gov Human liver microsomes were particularly active in forming the α,β-unsaturated aldehyde 3'-oxomethylisoeugenol and 1',2'-dihydroxy-dihydromethylisoeugenol, but did not produce ring-hydroxylated metabolites. nih.gov
The metabolic pathways are crucial in determining the biological activity of the compound, as some metabolites may be more or less active than the parent compound. researchgate.net
Table 2: Major Phase I Metabolites of Methylisoeugenol Identified in Liver Microsome Incubations
| Metabolite | Formation Pathway | Species/Condition Observed | Reference |
| 3'-Hydroxymethylisoeugenol | Side-chain hydroxylation | Aroclor-induced rat liver microsomes | nih.gov |
| Isoeugenol and Isochavibetol | O-demethylation | Aroclor-induced rat liver microsomes | nih.gov |
| 6-Hydroxymethylisoeugenol | Ring hydroxylation | Aroclor-induced rat liver microsomes | nih.gov |
| 3'-Oxomethylisoeugenol | Oxidation of hydroxylated side chain | Human and Aroclor-induced rat liver microsomes | nih.gov |
| 1',2'-Dihydroxy-dihydromethylisoeugenol | Epoxidation and hydrolysis | Human and Aroclor-induced rat liver microsomes | nih.gov |
Pharmacological and Biological Activities of Cis Methylisoeugenol
Neurological and Central Nervous System Effects
Cis-Methylisoeugenol, a key volatile component found in plants such as Acori Tatarinowii Rhizoma (ATR), has been identified as a significant contributor to the plant's neurological effects. nih.gov The ability of the main active ingredients of ATR's volatile oil to cross the blood-brain barrier and distribute widely within the brain underpins their potential efficacy in addressing neurological conditions. nih.gov
Potential in Alzheimer's Disease Treatment
This compound is recognized as an active component in Acori Tatarinowii Rhizoma (ATR), a traditional herbal medicine utilized in the treatment of Alzheimer's disease (AD). semanticscholar.orgnih.gov Due to its pharmacological activities, ATR, containing this compound, is considered a promising drug candidate for Alzheimer's treatment. researchgate.netresearchgate.net Network pharmacology studies have been employed to identify the potential mechanisms and molecular targets of ATR's active ingredients in the context of AD. semanticscholar.orgnih.gov These studies identified several active components, including this compound, and predicted their interaction with targets relevant to AD pathology. semanticscholar.org For instance, a molecular docking study predicted an interaction between this compound and the human insulin (B600854) receptor. nih.gov
Effects on Cognitive Function and Memory
Research has indicated that this compound, as a component of ATR, contributes to the alleviation of learning and memory impairment. researchgate.net One study found that a combination of Polygoni Multiflori Radix Praeparata and ATR, which contains this compound, could mitigate cognitive impairment induced by scopolamine (B1681570) in mice. researchgate.net This effect was linked to the regulation of synaptic-related proteins and the activation of the BDNF/ERK/CREB signaling pathway in the hippocampus. researchgate.net The volatile oil of ATR, with this compound as a constituent, is noted for its cognition-enhancing properties. nih.gov Mild cognitive impairment (MCI) is considered a transitional stage between normal aging and dementia, and interventions that improve cognitive function are of significant interest. researchgate.net
Anxiolytic and Antidepressant-like Properties
Acori Tatarinowii Rhizoma (ATR), which contains this compound, is traditionally used for conditions such as depression, anxiety, and insomnia. researchgate.netresearchgate.net The volatile oil of ATR is specifically recognized for its antidepressant and neuroprotective properties. nih.gov While direct studies focusing solely on the anxiolytic and antidepressant properties of the cis- isomer are emerging, extensive research has been conducted on its isomer, (E)-methyl isoeugenol (B1672232) (trans-Methylisoeugenol). Studies on (E)-methyl isoeugenol have demonstrated significant anxiolytic and antidepressant-like effects, suggesting the participation of serotonergic pathways. chemfaces.combiocrick.comresearchgate.net
Neuroprotective Mechanisms
The essential oil of ATR (ATEO), containing this compound, exhibits notable neuroprotective activities. nih.gov These protective functions include anti-oxidation, anti-inflammation, and neurotrophic support. nih.gov Existing studies confirm that ATR's volatile oil and its primary active components exert neuroprotective effects through various mechanisms, such as reducing abnormal protein aggregation, countering inflammation, and inhibiting apoptosis (cell death). nih.gov Research on methyl isoeugenol in the context of cerebral ischemia-reperfusion injury has shown it can suppress NLRP3 inflammasome-mediated pyroptosis, a form of inflammatory cell death, by activating the Nrf2/NQO1/HO-1 signaling pathway. researchgate.net This highlights a specific mechanism through which the compound can protect neural cells from inflammatory damage.
Anti-Inflammatory Activities
The anti-inflammatory properties of this compound are a key aspect of its biological activity, contributing significantly to its neuroprotective effects.
Modulation of Inflammatory Pathways (e.g., NF-kappaB, ERK1/2, p38 kinase, COX-2)
Essential oils and their components are known to modulate microglial activation and pro-inflammatory responses. mdpi.com They can inhibit the activation of key inflammatory signaling pathways, including nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), which leads to a reduction in the production of pro-inflammatory cytokines. mdpi.comresearchgate.net Furthermore, essential oil components can modulate the expression of inflammatory mediators like cyclooxygenase-2 (COX-2). mdpi.comsemanticscholar.org The anti-inflammatory activity of ATR's essential oil is one of its key neuroprotective functions. nih.gov Studies on various plant extracts have demonstrated the inhibition of pro-inflammatory markers and mediators through the downregulation of MAPK (including ERK1/2 and p38) phosphorylation and the nuclear translocation of NF-κB. nih.gov For example, ginger extract has been shown to exert its effects through mediators like p38/MAPK, p65/NF-κB, and ERK1/2. nih.gov More specifically, methyl isoeugenol has been found to suppress the NLRP3 inflammasome, a critical component of the innate immune response that, when aberrantly activated, contributes to inflammatory diseases. researchgate.net
Data Tables
Table 1: Summary of Investigated Pharmacological Effects
| Pharmacological Area | Key Findings | Associated Mechanisms | Source Indices |
| Alzheimer's Disease | Identified as a key active component in ATR, a traditional medicine for AD. | Interaction with AD-relevant targets like the insulin receptor. | researchgate.net, researchgate.net, semanticscholar.org, nih.gov |
| Cognitive Function | Alleviates learning and memory deficits in preclinical models. | Regulation of synaptic proteins; activation of BDNF/ERK/CREB pathway. | researchgate.net, nih.gov, researchgate.net |
| Neuroprotection | Exhibits anti-oxidant, anti-inflammatory, and neurotrophic functions. | Suppression of NLRP3 inflammasome-mediated pyroptosis; activation of Nrf2/NQO1/HO-1 pathway. | nih.gov, nih.gov, researchgate.net |
| Anti-Inflammatory Activity | Contributes to the anti-inflammatory effects of ATR essential oil. | Modulation of NF-κB, MAPKs (ERK1/2, p38), and COX-2 pathways. | mdpi.com, researchgate.net, nih.gov, nih.gov |
In Vitro and In Vivo Anti-Inflammatory Assessments
The anti-inflammatory properties of this compound have been suggested through studies on essential oils containing this compound. While research specifically isolating the effects of pure this compound is limited, the activity of essential oils rich in this and related compounds provides valuable insights.
In Vitro Findings: An in vitro study on the essential oil of Origanum mixta revealed the presence of this compound (9.04%) as one of its main components. This essential oil demonstrated noteworthy anti-inflammatory activity in a 5-lipoxygenase assay. researchgate.net The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. jddtonline.info Inhibition of this enzyme is a common target for anti-inflammatory drugs. Another in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation, where the ability of a substance to prevent heat-induced denaturation of proteins like bovine serum albumin (BSA) is measured. jddtonline.info Essential oils of Myrtus communis, containing the related compound methyl eugenol (B1671780), have shown significant inhibition of BSA denaturation, with an IC50 value of 60.351 ± 5.832 μg/mL. nih.gov
In Vivo Findings: In vivo assessments, often utilizing models like carrageenan-induced paw edema in rats, provide a more comprehensive understanding of a compound's anti-inflammatory effects within a living organism. accscience.com The essential oil of Myrtus communis, which contains methyl eugenol, has demonstrated a significant in vivo anti-inflammatory effect by reducing the paw thickness in the carrageenan-induced edema model. nih.gov Studies on methyl isoeugenol (isomer not specified) have also indicated that it can suppress the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers inflammatory responses. researchgate.net
Table 1: In Vitro and In Vivo Anti-Inflammatory Activity of Essential Oils Containing Methylisoeugenol (B143332) or its Isomers
| Plant Source | Compound(s) of Interest & Concentration | Assay/Model | Key Findings | Reference(s) |
| Origanum mixta | This compound (9.04%) | 5-Lipoxygenase inhibition assay (in vitro) | The essential oil exhibited significant inhibitory activity against the 5-lipoxygenase enzyme. | researchgate.net |
| Myrtus communis | Methyl eugenol (5.58%) | Inhibition of BSA denaturation (in vitro) | The essential oil showed an IC50 of 60.351 ± 5.832 μg/mL. | nih.gov |
| Myrtus communis | Methyl eugenol (5.58%) | Carrageenan-induced paw edema in rats (in vivo) | The essential oil effectively limited the development of paw thickness. | nih.gov |
Antioxidant Properties
Free Radical Scavenging Mechanisms
In a study on the essential oil from the rhizomes of Acorus calamus, this compound was identified as one of the components (4.26%). nepjol.info The essential oil was tested for its antioxidant potential using the DPPH scavenging assay, and it exhibited a half-maximal inhibitory concentration (IC50) value of 108.71 µg/mL. nepjol.info This indicates that the essential oil has the capacity to scavenge free radicals, a property to which this compound likely contributes. Similarly, essential oils from Artemisia monosperma containing this compound have been assessed for their radical scavenging potential using DPPH and ABTS assays. scispace.com
Table 2: Free Radical Scavenging Activity of an Essential Oil Containing this compound
| Plant Source | Compound of Interest & Concentration | Assay | IC50 Value (of Essential Oil) | Reference(s) |
| Acorus calamus | This compound (4.26%) | DPPH Radical Scavenging | 108.71 µg/mL | nepjol.info |
Role in Oxidative Stress Mitigation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.gov Methyl eugenol, an isomer of methylisoeugenol, has been shown to play a significant role in mitigating oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. xiahepublishing.com
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). xiahepublishing.com When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. xiahepublishing.com
Studies on methyl eugenol have demonstrated that it can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.netxiahepublishing.com This activation of the Nrf2/ARE pathway enhances the cellular defense against oxidative damage. xiahepublishing.com For instance, methyl eugenol has been shown to protect cells from oxidative damage induced by agents like hydrogen peroxide (H2O2) by reducing intracellular ROS levels. xiahepublishing.com Given the structural similarity, it is plausible that this compound contributes to oxidative stress mitigation through a similar Nrf2-dependent mechanism.
Antimicrobial and Antifungal Efficacy
Activity against Bacterial Pathogens
This compound has been identified as a component of essential oils that exhibit antibacterial properties. The lipophilic nature of phenylpropanoids like this compound allows them to partition into the lipid bilayer of bacterial cell membranes, disrupting their structure and function, which can lead to leakage of intracellular components and ultimately cell death.
Research has identified the stereoisomer, (E)-methylisoeugenol (trans-Methylisoeugenol), along with elemicin, as the primary antibacterial components in the essential oil of Daucus carota (wild carrot). researchgate.net These compounds were found to be effective against several strains of Campylobacter jejuni, a common foodborne pathogen. researchgate.net The minimum inhibitory concentration (MIC) of a fraction rich in (E)-methylisoeugenol against C. jejuni was determined to be 0.125 µg/mL. researchgate.net The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. cabidigitallibrary.org
Table 3: Antibacterial Activity of (E)-Methylisoeugenol
| Compound | Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) of Active Fraction | Reference(s) |
| (E)-Methylisoeugenol | Campylobacter jejuni | 0.125 µg/mL | researchgate.net |
Efficacy against Fungal Pathogens (Rhizoctonia solani, Fusarium oxysporum)
This compound and its isomers have demonstrated notable efficacy against significant plant pathogenic fungi, including Rhizoctonia solani and Fusarium oxysporum. These fungi are responsible for causing destructive diseases in a wide range of crops. researchgate.net
A comparative study on the antifungal activities of eugenol derivatives revealed that methylisoeugenol (isomer not specified) possesses good antifungal activity against both R. solani and F. oxysporum. researchgate.net In the case of F. oxysporum, methylisoeugenol was found to be more active than its precursor, isoeugenol. researchgate.net The lipophilicity of these compounds is considered to play a considerable role in their toxicity to fungi. researchgate.net
Other studies have also highlighted the potential of essential oils containing these compounds. For example, methanol (B129727) extracts of sweet flag (Acorus calamus), which can contain this compound, showed significant growth inhibition of F. oxysporum (91%) and R. solani (86%) at a concentration of 20%. ijsit.com
**Table 4: Antifungal Activity against Rhizoctonia solani and *Fusarium oxysporum***
| Compound/Extract | Fungal Pathogen | Activity Measurement | Result | Reference(s) |
| Methylisoeugenol | Rhizoctonia solani | Antifungal Activity Assessment | Reported as having "good antifungal activity" | researchgate.net |
| Methylisoeugenol | Fusarium oxysporum | Antifungal Activity Assessment | Reported as having "good antifungal activity"; more active than isoeugenol | researchgate.net |
| Sweet Flag (Acorus calamus) Methanol Extract | Rhizoctonia solani | Mycelial Growth Inhibition | 86% inhibition at 20% extract concentration | ijsit.com |
| Sweet Flag (Acorus calamus) Methanol Extract | Fusarium oxysporum | Mycelial Growth Inhibition | 91% inhibition at 20% extract concentration | ijsit.com |
Enzyme Modulation and Receptor Interactions
The interaction of this compound with various enzymes and receptors is a subject of ongoing research. Studies, often examining the compound as part of essential oil mixtures or through computational models, have suggested several potential biological targets.
Inhibition of Glutathione (B108866) S-transferases (GSTs)
Glutathione S-transferases (GSTs) are a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione to a wide variety of toxic compounds. mdpi.comnih.gov The inhibition of these enzymes can have significant biological effects. Research on the related isomer, trans-Methylisoeugenol, has shown that it can cause moderate and reversible inhibition of GSTs. chemfaces.combiocrick.com Specifically, the concentration required to cause 25% inhibition (I25) ranged from 0.2 to 5.4 mM for human GSTs and from 0.4 to 4.9 mM for rat GSTs. chemfaces.combiocrick.com While this data pertains to the trans isomer, it points to the potential for phenylpropanoids of this class to interact with GSTs. The activity of GSTs is recognized as a major mechanism for detoxifying chemical carcinogens. mpn.gov.rs
Targeting Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1)
Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) are key enzymes in the pathology of Alzheimer's disease. researchgate.net AChE breaks down the neurotransmitter acetylcholine, while BACE1 is involved in the production of amyloid-beta peptides that form plaques in the brain. researchgate.netaging-us.com
Studies have identified Z-methyl isoeugenol (the cis-isomer) as a major component in the essential oil of Croton zehntneri chemotypes, which demonstrated an inhibitory effect on acetylcholinesterase in Thin-Layer Chromatography (TLC) bioassays. researchgate.net Similarly, essential oils from certain Daucus species, containing trans-methylisoeugenol, have also shown anticholinesterase activity, although the effect was attributed mainly to other components in the oil. researchgate.net
In the context of Alzheimer's disease research, network pharmacology studies have identified this compound as one of the active components in Acori Tatarinowii Rhizoma (ATR). researchgate.net These computational models predict that the components of ATR may interact with a network of proteins relevant to the disease, which includes BACE1. researchgate.net This suggests a potential, though not yet directly confirmed, role for this compound in the modulation of this key enzyme.
Interaction with Serotonin Receptors (e.g., HTR2A)
Serotonin receptors, such as the 5-HT2A receptor (encoded by the HTR2A gene), are G protein-coupled receptors that play a significant role in perception, mood, and cognition. uniprot.orgnih.gov They are the primary target for many psychoactive substances and are implicated in various psychiatric conditions. uniprot.orgnih.gov The related compound, (E)-methyl isoeugenol (trans-isomer), has been shown to possess anxiolytic and antidepressant-like properties, with research suggesting the involvement of serotonergic pathways. chemfaces.combiocrick.com
Modulation of Muscarinic Cholinergic Receptors (e.g., CHRM1, CHRM2)
Muscarinic cholinergic receptors are critical components of the parasympathetic nervous system and are involved in diverse functions like memory and cognition. genecards.orgnih.gov The M1 (CHRM1) and M2 (CHRM2) subtypes are particularly relevant in the central nervous system. researchgate.netnih.gov
Systems pharmacology studies on traditional Chinese medicine formulas containing Acori Tatarinowii Rhizoma (ATR) have identified this compound as a key chemical constituent. researchgate.netnih.gov These studies used computational models to predict the biological targets of the formula's components and found that CHRM1 and CHRM2 were among the potential targets. researchgate.netresearchgate.net This suggests that this compound may contribute to the formula's effects on learning and memory by modulating these muscarinic receptors.
Ecological Roles and Inter-species Interactions
In the environment, this compound plays a significant role in the chemical ecology of insects, functioning as both an attractant and a repellent depending on the species.
Insect Attractant and Repellent Properties
The compound is a notable attractant for various species of fruit flies (Diptera: Tephritidae), particularly within the Bactrocera genus. For certain species, methyl-isoeugenol has demonstrated a stronger attraction than the commonly used lure, methyl eugenol (ME). dpi.qld.gov.aumdpi.com For instance, field trials have shown it to be a significantly more potent lure for the Pacific fruit fly, Bactrocera xanthodes, and for Bactrocera yorkensis. dpi.qld.gov.audpi.qld.gov.au
| Fruit Fly Species | Finding | Source |
|---|---|---|
| Bactrocera xanthodes (Pacific Fruit Fly) | Over three times more attractive than ME. Mean catch of 33.0 flies/trap/day compared to 10.7 for ME. | dpi.qld.gov.au |
| Bactrocera yorkensis | Significantly more attractive than isoeugenol, dihydroeugenol, and ME. | dpi.qld.gov.au |
| Zeugodacus diversus (Cucurbit Flower Pest) | Identified as a highly attractive male lure. | cabidigitallibrary.org |
Conversely, methylisoeugenol is also found as a constituent in essential oils that exhibit repellent properties against other insects. researchgate.net For example, it is a component of the essential oil from Acorus calamus rhizomes, which has demonstrated repellent activity against the red flour beetle, Tribolium castaneum. researchgate.net A patent for an insect-repelling composition also lists cis-Methyl isoeugenol as an active ingredient. google.com Furthermore, methyl isoeugenol is present in citronella oil, where it is noted that certain components of the oil act as repellents while others may serve as attractants. google.com This dual functionality highlights the compound's complex role in mediating plant-insect interactions. The difference in biological activity between cis and trans isomers has been noted for other compounds, where the cis form can be more toxic or repellent than the trans form. nih.gov
Attraction for Pest Species (e.g., Zeugodacus diversus)
Role in Plant Defense Mechanisms
The biological activities of this compound as both a specific attractant and a broader repellent are rooted in its function as a plant-derived secondary metabolite. Plants produce a vast array of volatile organic compounds as part of their defense mechanisms against herbivores and pathogens. nih.govfrontiersin.org These chemical defenses can be direct, where the compound itself is toxic or repellent to an herbivore, or indirect, where the compound attracts natural enemies of the herbivore. nih.govfrontiersin.org
The repellency of this compound against generalist herbivores like fire ants is an example of a direct defense mechanism. researchgate.net By producing and releasing this compound, a plant can deter certain insects from feeding on it or nesting near it.
Conversely, the strong, specific attraction of Z. diversus suggests a more specialized interaction. In some cases, plants use volatile compounds to attract specific insects for pollination. rsc.org For example, certain orchids produce methyl eugenol to attract fruit fly pollinators. nih.gov While the precise role of this compound in the defense of its source plants is not fully elucidated, its potent effects on insect behavior firmly place it within the chemical arsenal (B13267) that plants use to mediate interactions with their environment. nih.gov
Semiochemical Functions in Chemical Ecology
In the field of chemical ecology, which studies the chemical interactions between living organisms, compounds like this compound are known as semiochemicals. nottingham.ac.uk These are signaling chemicals that modify the behavior of the organisms that detect them. nih.govmdpi.com The function of a semiochemical is defined by the relationship between the emitter and the receiver.
The activities of this compound provide clear examples of its semiochemical functions:
Kairomone : When this compound is detected by the male Zeugodacus diversus fruit fly, it acts as a kairomone. A kairomone is a semiochemical that benefits the receiver (the fruit fly, which is guided to a potential resource or mate) but not the emitter (if the plant's intention is not pollination by this specific fly). researchgate.net
Allomone : When the compound repels imported fire ants, it functions as an allomone. researchgate.net An allomone benefits the emitter (the plant, which is protected from the ants) while having a neutral or negative effect on the receiver. oup.com
Therefore, this compound does not have a single, universal function. Its role is context-dependent, acting as a powerful attractant for one species while serving as a potent repellent for another, making it a versatile mediator of ecological interactions.
Molecular Mechanisms and Structure Activity Relationships Sar in Cis Methylisoeugenol
Molecular Docking and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. unpad.ac.id This method is instrumental in identifying potential protein targets and elucidating the nature of the ligand-protein interactions.
The interaction between a ligand, such as cis-Methylisoeugenol, and a protein is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The specific geometry and chemical properties of the this compound molecule dictate how it fits into the binding pocket of a protein and the types of interactions it forms. Visualization tools are often employed to analyze these interactions in detail, providing a deeper understanding of the binding mode. unpad.ac.id The stability of the resulting ligand-protein complex is a critical factor in determining the compound's biological activity. researchgate.net
Through computational screening and network pharmacology approaches, several potential protein targets for the active components of plants containing this compound have been identified. nih.govsemanticscholar.org These studies predict that this compound, among other compounds, may interact with a range of proteins involved in various cellular processes. While these are predictions for a mixture of compounds, they provide a valuable starting point for investigating the specific targets of this compound.
Some of the predicted targets include:
METAP2 (Methionine Aminopeptidase 2)
GPI (Glucose-6-phosphate Isomerase)
INSR (Insulin Receptor) nih.govsemanticscholar.org
ESR1 (Estrogen Receptor 1) nih.govsemanticscholar.org
PPARG (Peroxisome Proliferator-Activated Receptor Gamma) nih.govsemanticscholar.org
AR (Androgen Receptor) nih.govsemanticscholar.org
CASP3 (Caspase-3) nih.govsemanticscholar.org
JAK2 (Janus Kinase 2) nih.govsemanticscholar.org
MAPK14 (Mitogen-Activated Protein Kinase 14) nih.govsemanticscholar.org
MAP2K1 (Mitogen-Activated Protein Kinase Kinase 1) nih.govsemanticscholar.org
ABL1 (Abelson Murine Leukemia Viral Oncogene Homolog 1) nih.govsemanticscholar.org
PTPN1 (Protein Tyrosine Phosphatase Non-Receptor Type 1) nih.govsemanticscholar.org
NR3C1 (Nuclear Receptor Subfamily 3 Group C Member 1) nih.govsemanticscholar.org
MET (Mesenchymal-Epithelial Transition Factor) nih.govsemanticscholar.org
PRKACA (Protein Kinase CAMP-Activated Catalytic Subunit Alpha) nih.govsemanticscholar.org
Table 1: Predicted Pharmacological Targets of this compound and their Functions
| Target | Full Name | General Function |
|---|---|---|
| METAP2 | Methionine Aminopeptidase 2 | Protein modification and maturation |
| GPI | Glucose-6-phosphate Isomerase | Glycolysis and gluconeogenesis |
| INSR | Insulin (B600854) Receptor | Signal transduction in glucose homeostasis nih.govsemanticscholar.org |
| ESR1 | Estrogen Receptor 1 | Signal transduction for the hormone estrogen nih.govsemanticscholar.org |
| PPARG | Peroxisome Proliferator-Activated Receptor Gamma | Regulation of gene expression in metabolism and inflammation nih.govsemanticscholar.org |
| AR | Androgen Receptor | Signal transduction for androgen hormones nih.govsemanticscholar.org |
| CASP3 | Caspase-3 | Execution of apoptosis nih.govsemanticscholar.org |
| JAK2 | Janus Kinase 2 | Signal transduction in cytokine and growth factor signaling nih.govsemanticscholar.org |
| MAPK14 | Mitogen-Activated Protein Kinase 14 | Signal transduction in response to cellular stresses nih.govsemanticscholar.org |
| MAP2K1 | Mitogen-Activated Protein Kinase Kinase 1 | Component of the RAS/MAPK signaling pathway nih.govsemanticscholar.org |
| ABL1 | Abelson Murine Leukemia Viral Oncogene Homolog 1 | Tyrosine kinase involved in cell differentiation and proliferation nih.govsemanticscholar.org |
| PTPN1 | Protein Tyrosine Phosphatase Non-Receptor Type 1 | Regulation of insulin signaling nih.govsemanticscholar.org |
| NR3C1 | Nuclear Receptor Subfamily 3 Group C Member 1 | Glucocorticoid receptor involved in stress response and inflammation nih.govsemanticscholar.org |
| MET | Mesenchymal-Epithelial Transition Factor | Tyrosine kinase receptor involved in cell growth and motility nih.govsemanticscholar.org |
| PRKACA | Protein Kinase CAMP-Activated Catalytic Subunit Alpha | Key component of the cAMP-dependent signaling pathway nih.govsemanticscholar.org |
Ligand-Protein Interactions
Network Pharmacology Approaches
Network pharmacology is a holistic approach that investigates the complex interactions between drug components, their protein targets, and the biological pathways they modulate. frontiersin.orgnih.gov This methodology is particularly useful for understanding the polypharmacology of natural products.
The "Components-Targets-Pathways" network is a model used in network pharmacology to visualize and analyze the relationships between the active components of a substance, their predicted protein targets, and the biological pathways in which these targets are involved. nih.govnih.gov For complex mixtures, this analysis helps to identify key compounds and their potential mechanisms of action. frontiersin.org By constructing such networks, researchers can identify central nodes or "hubs" that may represent critical targets or pathways for the observed biological effects. nih.gov
Pathway enrichment analysis is a statistical method used to determine whether a set of genes or proteins is over-represented in a particular biological pathway or function. metwarebio.com The Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) are two commonly used databases for this purpose. metwarebio.comgithub.io
KEGG Pathway Analysis: This analysis maps genes to specific metabolic or signaling pathways. metwarebio.com Studies on the active components of plants containing this compound have suggested involvement in pathways such as the MAPK signaling pathway and PI3K-Akt signaling pathway. frontiersin.org
Gene Ontology (GO) Enrichment: GO analysis categorizes genes based on their associated biological processes, molecular functions, and cellular components. metwarebio.com This provides a broader understanding of the functional roles of the identified target proteins. researchgate.net
Table 2: Key Concepts in Network Pharmacology
| Concept | Description |
|---|---|
| "Components-Targets-Pathways" Network | A network model illustrating the interactions between chemical constituents, their protein targets, and associated biological pathways. nih.govnih.gov |
| KEGG Pathway Analysis | A method to identify the involvement of target proteins in specific metabolic and signaling pathways. frontiersin.orgmetwarebio.com |
| Gene Ontology (GO) Enrichment | A method to classify target proteins based on their biological processes, molecular functions, and cellular locations. metwarebio.comresearchgate.net |
"Components-Targets-Pathways" Network Analysis
Theoretical Considerations in Structure-Activity Relationships
The structure-activity relationship (SAR) of a compound describes how its chemical structure influences its biological activity. For phenylpropenes like this compound, several structural features are thought to be important for their activity.
The position of the double bond in the propenyl side chain is a critical determinant of activity. For instance, isoeugenol (B1672232) and methylisoeugenol (B143332), which have a propenyl group, have been shown to have stronger activity in some contexts than eugenol (B1671780) and methyl eugenol, which possess an allyl group. mdpi.com Furthermore, the stereochemistry of the double bond can also influence biological effects. Studies have indicated that the cis isomer of some phenylpropenes can exhibit higher activity than the corresponding trans isomer. mdpi.com
The substituents on the phenyl ring also play a significant role. The presence and position of methoxy (B1213986) groups, for example, can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its ability to cross cell membranes and interact with target proteins. researchgate.net The methylation of a phenolic hydroxyl group, as seen in the conversion of isoeugenol to methylisoeugenol, has been reported to enhance certain biological activities. researchgate.net These theoretical considerations are crucial for the rational design of new derivatives with potentially improved or more specific activities.
Influence of Stereoisomerism on Biological Activity
Stereoisomerism, the arrangement of atoms in molecules in three-dimensional space, can significantly influence the biological activity of chemical compounds. michberk.comnumberanalytics.com In the case of methylisoeugenol, two geometric isomers exist: this compound and trans-Methylisoeugenol. iarc.frnist.gov These isomers, while having the same chemical formula and connectivity of atoms, differ in the spatial orientation of groups around the propenyl double bond. nist.govuou.ac.in This difference in geometry can lead to variations in how each isomer interacts with biological targets, such as enzymes and receptors. nih.gov
While commercial isoeugenol is typically a mixture of cis and trans isomers, the trans isomer is generally more stable and predominant. iarc.fr Research has indicated that different isomers of a compound can exhibit distinct biological effects; one isomer might be highly active, while the other could be less active or even inactive. uou.ac.innih.gov For instance, studies on isoeugenol, the parent compound of methylisoeugenol, have shown that the mixture of isomers is used in various applications. iarc.fr However, specific data on the differential biological activities of the individual cis and trans isomers of methylisoeugenol are not extensively detailed in the provided search results. A study on the anti-Alzheimer's disease mechanism of Acori Tatarinowii Rhizoma identified both cis- and trans-methylisoeugenol as active components. nih.gov
It is a well-established principle in medicinal chemistry that the three-dimensional structure of a molecule is crucial for its biological function. numberanalytics.com The differential spatial arrangement of atoms in stereoisomers can affect their binding affinity to proteins and other biological macromolecules, leading to differences in their pharmacological or toxicological profiles. nih.gov
Table 1: Comparison of cis- and trans-Methylisoeugenol
| Feature | This compound | trans-Methylisoeugenol |
| Synonyms | (Z)-Methylisoeugenol ontosight.ai | (E)-Methylisoeugenol nist.gov |
| Chemical Structure | The substituents around the double bond are on the same side. | The substituents around the double bond are on opposite sides. |
| Biological Activity | Identified as an active component in Acori Tatarinowii Rhizoma with potential anti-Alzheimer's effects. nih.gov | Also identified as an active component in Acori Tatarinowii Rhizoma with potential anti-Alzheimer's effects. nih.gov |
Impact of Functional Groups on Pharmacological and Ecological Effects
The pharmacological and ecological effects of this compound are intrinsically linked to the functional groups present in its structure. solubilityofthings.com The key functional groups in this compound include two methoxy groups (-OCH₃) and a propenyl group (-CH=CH-CH₃) attached to a benzene (B151609) ring. ontosight.ai These groups dictate the molecule's electronic properties, solubility, and steric characteristics, which in turn influence its interactions with biological systems. ashp.org
Table 2: Functional Groups of cis-Methylisoeugenol and Their Potential Influence
| Functional Group | Potential Influence on Properties |
| Methoxy Groups (-OCH₃) | Increase lipophilicity, potentially affecting absorption and distribution. reachemchemicals.com Can influence metabolic stability and interaction with target proteins. reachemchemicals.com The methylation of the hydroxyl group can alter the biological activity compared to the parent compound. researchgate.net |
| Propenyl Group (-CH=CH-CH₃) | The double bond can be a site for metabolic transformations. researchgate.net Contributes to the overall shape and steric properties of the molecule, influencing binding to biological targets. ashp.org |
| Benzene Ring | Provides a scaffold for the functional groups and contributes to the overall electronic and steric properties of the molecule. ashp.org |
QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.govbio-hpc.eu These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its biological activity. sddn.es
For compounds like methylisoeugenol, QSAR models can be developed to predict various biological activities, such as receptor binding, enzyme inhibition, or toxicity. nih.gov The development of a QSAR model typically involves a set of compounds with known activities (a training set) to build the model, which is then validated using an external set of compounds (a test set). mdpi.com
While the provided search results mention the development of a QSAR model for isoeugenol that incorporates metabolic simulation to predict skin reactions, specific QSAR models exclusively for this compound's biological activity are not detailed. iarc.fr However, the principles of QSAR are broadly applicable. A study on methyleugenol, a related compound, indicated that its metabolites could be activated to DNA-reactive mutagens, and adduct levels correlated with mutagenic effects, suggesting that properties related to metabolism and DNA interaction would be critical descriptors in a QSAR model. researchgate.net
The development of robust QSAR models relies on the selection of appropriate molecular descriptors that capture the essential features of the molecule influencing its activity. rsc.org For this compound, these descriptors would likely include parameters related to its stereochemistry, electronic properties derived from its functional groups, and its potential for metabolic activation. nih.govmdpi.com
Table 3: Principles of QSAR Modeling for cis-Methylisoeugenol
| QSAR Component | Description | Relevance to this compound |
| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. | Descriptors would quantify the steric differences between cis and trans isomers, the electronic effects of the methoxy groups, and the reactivity of the propenyl chain. |
| Statistical Model | A mathematical equation that correlates the descriptors with the biological activity. | Techniques like Multiple Linear Regression (MLR) or more complex machine learning algorithms could be used to build the predictive model. mdpi.comrsc.org |
| Training and Test Sets | A set of molecules with known activities used to build and validate the model, respectively. | A dataset of phenylpropanoids with known biological activities would be required to develop and test a QSAR model for this compound. nih.gov |
| Prediction of Activity | The validated QSAR model can be used to predict the biological activity of new or untested compounds. | A reliable QSAR model could predict the pharmacological or toxicological activities of other related phenylpropanoid compounds based on their structure. nih.gov |
Future Directions and Research Gaps
Elucidation of Comprehensive Biosynthetic Pathways
While the basic biosynthetic pathway of methylisoeugenol (B143332) in some plants, like carrot, has been outlined, a comprehensive understanding across different species is still lacking. nih.gov Research has identified that enzymes like eugenol (B1671780)/isoeugenol (B1672232) synthase (E(I)GS) and S-adenosyl-L-methionine:eugenol/isoeugenol O-methyltransferase (E(I)OMT) are crucial for the production of methyleugenol and methylisoeugenol. nih.gov In carrot leaves, for instance, DcE(I)GS1, an NADPH-dependent enzyme, converts coniferyl acetate (B1210297) to both eugenol and isoeugenol. nih.gov Subsequently, DcE(I)OMT1 methylates these precursors to produce methyleugenol and methylisoeugenol. nih.gov
However, the specific factors that dictate the ratio of cis- to trans- isomers of methylisoeugenol remain unclear. Future research should aim to identify and characterize the full suite of enzymes and regulatory genes involved in the biosynthesis of cis-methylisoeugenol in various plant species. This includes exploring the potential role of other enzyme families and the influence of developmental stages and environmental conditions on isomeric ratios. nih.govmdpi.com Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in this endeavor. researchgate.net
Advanced In Vivo and Clinical Studies for Pharmacological Efficacy
Preliminary studies have suggested a range of pharmacological activities for this compound and related compounds, including neuroprotective, anti-inflammatory, and anxiolytic-like effects. researchgate.netfrontiersin.orgresearchgate.net For instance, research on the volatile oil of Acori tatarinowii rhizoma, which contains this compound, has indicated its potential in mitigating dementia. frontiersin.org Pharmacokinetic studies in rats have shown that this compound is absorbed after oral administration. researchgate.netfrontiersin.org
However, a significant portion of the current evidence is derived from in vitro and animal models. frontiersin.org There is a pressing need for more rigorous and systematic preclinical toxicity studies and large-scale, long-term clinical trials to validate these initial findings in humans. frontiersin.org Future research should focus on well-designed in vivo studies to determine the efficacy, optimal therapeutic window, and safety profile of purified this compound for specific conditions.
Development of Novel Analytical Techniques for Trace Analysis
Accurate detection and quantification of this compound in complex matrices such as food, biological samples, and essential oils are crucial for quality control, safety assessment, and research. researchgate.netresearchgate.net Current methods often rely on gas chromatography-mass spectrometry (GC-MS). mdpi.comd-nb.info While effective, there is a continuous need to develop more sensitive, rapid, and cost-effective analytical techniques for trace analysis.
Future research could explore the development of novel methods such as those based on immunoassays or advanced mass spectrometry techniques like isotope-dilution mass spectrometry for enhanced sensitivity and specificity. iarc.froup.com The creation of stable isotope-labeled internal standards for this compound could also significantly improve the accuracy of quantification in complex samples. researchgate.net Furthermore, developing methods that can differentiate between the cis and trans isomers with high resolution is essential for understanding their distinct biological activities. oup.com
Exploitation of Ecological Roles in Sustainable Pest Management
Recent studies have highlighted the potential of methylisoeugenol as a powerful attractant for certain insect pests, suggesting its utility in sustainable pest management strategies. nih.govresearchgate.net For example, methyl-isoeugenol has been shown to be a highly effective lure for the cucurbit flower pest Zeugodacus diversus, significantly outperforming traditional lures like methyl eugenol. nih.govresearchgate.net
Conversely, some plant extracts containing methyl isoeugenol have demonstrated repellent properties against insects like mosquitoes. google.com This dual role as both an attractant and a repellent for different insect species presents a unique opportunity for developing targeted and environmentally friendly pest control methods. Future research should focus on:
Identifying the specific insect species that are attracted to or repelled by this compound.
Understanding the chemosensory mechanisms underlying these interactions. mdpi.com
Developing and optimizing lure-and-kill or repellent formulations for practical application in agriculture and public health.
Application of Synthetic Biology for Enhanced Production and Derivatization
The natural abundance of this compound in many plants is often low. esmed.org Synthetic biology and metabolic engineering offer promising avenues for the enhanced production of this valuable compound. researchgate.netresearchgate.net By overexpressing key biosynthetic genes, such as those for eugenol/isoeugenol synthase and O-methyltransferase, in microbial or plant-based systems, it may be possible to create efficient and sustainable production platforms. nih.govresearchgate.net
Furthermore, synthetic biology tools can be employed to create novel derivatives of this compound with potentially improved or entirely new functionalities. acs.org This could involve introducing enzymes that can modify the structure of this compound to enhance its pharmacological activity, improve its stability, or alter its pest-attracting or repelling properties. For instance, the coexpression of trans-anethole oxygenase and p-anisaldehyde dehydrogenase in E. coli has been used to produce aromatic acids from related phenylpropenes. acs.org Similar strategies could be adapted for the derivatization of this compound.
Data Tables
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
|---|---|---|
| Cmax (ng/mL) | 19.432 ± 18.798 | frontiersin.org |
| Tmax (h) | 3.514 ± 3.753 | frontiersin.org |
| T1/2 (h) | 7.493 ± 2.55 | frontiersin.org |
| AUC0-∞ (ng·h/mL) | 93.824 ± 20.379 | frontiersin.org |
Data from oral administration of Acori Tatarinowii Rhizoma extract.
Table 2: Investigated Pharmacological Activities of this compound and Related Compounds
| Activity | Model | Key Findings | References |
|---|---|---|---|
| Neuroprotection | Animal and in vitro | Potential to mitigate dementia. | frontiersin.org |
| Anti-inflammatory | In vivo | Reduced release of pro-inflammatory cytokines. | researchgate.net |
| Anxiolytic-like | Animal | Demonstrated anxiolytic properties. | researchgate.netchemfaces.com |
Table 3: Analytical Methods for the Detection of Methylisoeugenol
| Technique | Matrix | Purpose | Reference |
|---|---|---|---|
| GC-MS | Acori Tatarinowii Rhizoma | Identification of volatile components. | mdpi.comd-nb.info |
| Isotope-dilution MS | Biological samples | Sensitive and specific quantification of DNA adducts. | oup.com |
| Immunoassay | Fish | Determination of isoeugenol. | iarc.fr |
Table 4: Ecological Interactions of Methylisoeugenol
| Interaction | Organism | Effect | Reference |
|---|---|---|---|
| Attractant | Zeugodacus diversus (fruit fly) | Highly attractive lure. | nih.govresearchgate.net |
Q & A
Q. How can researchers confirm the identity and purity of cis-Methylisoeugenol in experimental settings?
Methodological Answer: Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) to assess purity (≥97% as per industry standards) .
- Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for structural confirmation .
- Cross-reference with certified reference standards (e.g., CAS 6380-24-1) and databases like SciFinder for spectral matching .
Q. What are the recommended storage conditions to maintain this compound stability?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) and work in fume hoods to minimize inhalation/contact risks .
- Implement spill management protocols (e.g., absorbent materials, neutralization agents) and emergency rinsing stations for eye/skin exposure .
- Conduct risk assessments aligned with GHS hazard codes (e.g., H315, H319) for proper disposal .
Advanced Research Questions
Q. How should researchers design experiments to assess the ecological impact of this compound?
Methodological Answer:
- Use aquatic toxicity assays (e.g., Daphnia magna or algal growth inhibition tests) to evaluate acute/chronic effects .
- Apply persistence-bioaccumulation-toxicity (PBT) models for long-term environmental risk prediction .
- Incorporate mesocosm studies to simulate real-world exposure scenarios and assess bioaccumulation in food chains .
Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?
Methodological Answer:
- Analyze bioavailability differences (e.g., metabolic stability, membrane permeability) using pharmacokinetic modeling .
- Validate in vitro findings with dose-response studies in animal models , adjusting for species-specific metabolic pathways .
- Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell line variability) across studies .
Q. What statistical approaches are suitable for dose-response studies involving this compound?
Methodological Answer:
Q. How can reproducibility in this compound studies be ensured across laboratories?
Methodological Answer:
- Standardize protocols for solvent preparation, storage, and handling (e.g., ISO/IEC 17025 guidelines) .
- Share raw data and analytical parameters via open-access repositories (e.g., Zenodo, Figshare) .
- Conduct inter-laboratory comparisons using blinded samples to calibrate instrumentation and methods .
Q. What frameworks guide systematic reviews of this compound’s bioactivity?
Methodological Answer:
- Follow PRISMA guidelines for literature screening, data extraction, and quality assessment (e.g., risk of bias in animal studies) .
- Use SciFinder or Web of Science to identify peer-reviewed studies, filtering by relevance and methodology .
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
